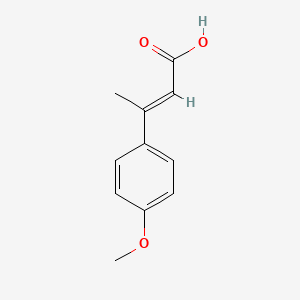

3-(4-methoxyphenyl)but-2-enoic acid

Description

But-2-enoic Acid Family

But-2-enoic acid, also known as crotonic acid, is a short-chain unsaturated carboxylic acid. wikipedia.org The but-2-enoic acid framework is characterized by a four-carbon chain containing a carboxylic acid group and a carbon-carbon double bond. nih.govnih.govchemspider.com This structure provides two key points of reactivity: the carboxylic acid, which can undergo esterification and other reactions typical of this functional group, and the double bond, which can participate in addition reactions. wikipedia.org Derivatives of but-2-enoic acid are recognized for their biological activity and are utilized in various chemical syntheses. tandfonline.com

Aromatic Ethers

Aromatic ethers, or phenol (B47542) ethers, are a class of organic compounds where an ether linkage is attached to an aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.org The general structure is Ar-O-R, where 'Ar' represents an aryl group and 'R' can be an alkyl or another aryl group. numberanalytics.com Aromatic ethers are prevalent in many biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com The ether group can influence the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor, a feature often exploited in drug design. wikipedia.org The stability of aromatic ethers is notable, with the ether linkage being more resistant to cleavage compared to aliphatic ethers. numberanalytics.comwikipedia.org

3-(4-methoxyphenyl)but-2-enoic acid at the Crossroads

This compound integrates the structural features of both but-2-enoic acid and an aromatic ether. Specifically, it is a but-2-enoic acid derivative where a 4-methoxyphenyl (B3050149) group is attached to the third carbon of the butene chain. The 4-methoxyphenyl group consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH3) at the para position. This methoxy group is a classic example of an aromatic ether functionality. The presence of both the carboxylic acid from the but-2-enoic acid portion and the methoxy-substituted aromatic ring from the aromatic ether portion gives the molecule a unique combination of properties and potential reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINODAYLGQWJL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Scientific Interest and Research Trajectories for the Compound

The scientific interest in 3-(4-methoxyphenyl)but-2-enoic acid and its analogs stems from their potential as precursors in the synthesis of a variety of more complex molecules, including those with potential pharmaceutical applications. Research trajectories are often focused on leveraging the compound's structural features for the development of novel compounds.

For instance, related structures are being investigated for their potential in medicinal chemistry. Chalcones, which share a similar core structure, have been explored for their cytotoxic activity against cancer cell lines. mdpi.com Furthermore, derivatives of but-2-enoic acid have been synthesized and studied for their inhibitory effects on enzymes like carbonic anhydrase. tandfonline.com The 4-methoxyphenyl (B3050149) group is also a common moiety in compounds designed for various biological targets. For example, it is a component of molecules investigated for their interaction with the estrogen receptor, which is a target in breast cancer therapy. mdpi.com

The synthesis of various derivatives of this compound is a key area of research. For example, the related compound 3-(4-methoxyphenyl)prop-2-enoic acid (p-methoxycinnamic acid) is used as a starting material in the synthesis of other compounds. chembk.com The synthesis of optically active derivatives is also of interest, as seen in the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a precursor for the drug Diltiazem. google.com

| Research Area | Key Findings/Applications | Related Compounds |

|---|---|---|

| Enzyme Inhibition | Derivatives of but-2-enoic acid have shown inhibitory activity against carbonic anhydrase. tandfonline.com | (Z)-4-oxo-4-(arylamino)but-2-enoic acids tandfonline.com |

| Anticancer Research | Chalcones with methoxy (B1213986) substitutions have been studied for their cytotoxic effects on cancer cells. mdpi.com | Hydroxylated and methoxylated chalcones mdpi.com |

| Precursor for Pharmaceuticals | Optically active derivatives are used in the synthesis of drugs like Diltiazem. google.com | Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate google.com |

| Synthetic Chemistry | Used as a building block for more complex heterocyclic compounds. researchgate.net | 3-(4-bromobenzoyl)prop-2-enoic acid researchgate.net |

Structural Features and Their Significance in Chemical Design

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, the primary disconnection strategy involves breaking the carbon-carbon double bond and the carboxylic acid group.

A logical disconnection is at the α,β-unsaturated carbonyl system. This points to a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation, as a key step in the forward synthesis. The target molecule can be disconnected into anisaldehyde and a two-carbon component containing the carboxylic acid functionality or a precursor to it.

Another key disconnection involves the carboxylic acid group itself. This suggests that the synthesis could proceed through an ester intermediate, which is then hydrolyzed to the final acid product. This two-step approach, involving condensation to form an ester followed by hydrolysis, is a common and effective strategy.

Classical Approaches to the Synthesis of this compound

Classical methods for synthesizing this compound have traditionally relied on well-established condensation and hydrolysis reactions. These methods, while robust, often require stoichiometric reagents and may involve multiple steps.

Condensation Reactions in the Formation of the Carbon Skeleton

The carbon framework of this compound is typically constructed via a condensation reaction. A common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde (p-anisaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of its sodium or potassium salt as a weak base.

Another relevant classical method is the Knoevenagel condensation. This reaction involves the condensation of p-anisaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a base like pyridine (B92270) or piperidine. The initial product can then be decarboxylated to yield the desired α,β-unsaturated acid.

The Claisen-Schmidt condensation, a type of aldol condensation, can also be employed. This involves the reaction of p-anisaldehyde with an enolizable ketone or ester in the presence of a base. For instance, reacting p-anisaldehyde with acetone (B3395972) would yield 4-(4-methoxyphenyl)but-3-en-2-one, which could then be oxidized to the target carboxylic acid. tcichemicals.com

Hydrolysis Procedures for Carboxylic Acid Formation

When the synthesis proceeds through an ester intermediate, a final hydrolysis step is necessary to obtain the carboxylic acid. This can be achieved through either acidic or basic hydrolysis.

Basic hydrolysis, or saponification, is commonly used. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. This reaction produces the carboxylate salt, which is then acidified in a separate workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. Catalytic approaches, including microwave-assisted synthesis and transition metal-catalyzed reactions, offer significant advantages over classical methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. psu.edu The application of microwave irradiation to the synthesis of α,β-unsaturated acids can significantly reduce reaction times from hours to minutes. nih.govsemanticscholar.org

For instance, the Knoevenagel condensation can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent like dimethylformamide (DMF). psu.edu This technique has been successfully applied to the synthesis of various chalcone (B49325) analogs, which share a similar structural motif with the target compound. researchgate.netundip.ac.id Research has shown that microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid can produce 4-oxo-2-butenoic acids in moderate to excellent yields. nih.govsemanticscholar.org

| Reaction Type | Catalyst/Conditions | Yield | Reference |

| Aldol Condensation | Tosic acid, Microwave | Good to Excellent | semanticscholar.org |

| Aldol Condensation | Pyrrolidine, Acetic acid, Microwave | 43-92% | semanticscholar.org |

Transition Metal-Catalyzed Coupling Reactions Relevant to the Compound

While direct synthesis of this compound via a single coupling reaction is less common, transition metal-catalyzed reactions are crucial for the synthesis of its precursors. For example, Heck and Suzuki coupling reactions can be used to form the carbon-carbon bond between the aromatic ring and the butenoic acid side chain.

A plausible route could involve the Heck reaction between 4-iodoanisole (B42571) and an acrylate (B77674) ester, followed by manipulation of the resulting ester to introduce the methyl group at the β-position. Alternatively, a Suzuki coupling of a boronic acid derivative of the butenoic acid side chain with an aryl halide like 4-bromoanisole (B123540) could be envisioned. chemsrc.com These methods offer high efficiency and functional group tolerance.

Application of Specific Reagents and Catalysts (e.g., Cu(I)CN, tert-butylhypohalite)

Copper(I) Cyanide (Cu(I)CN) is a versatile reagent in organic chemistry, primarily used for introducing cyanide groups and in the formation of organocuprates. acs.org In the context of synthesizing α,β-unsaturated carboxylic acids, copper-catalyzed reactions are known. For instance, various alkenylzirconocenes can be effectively carboxylated with CO₂ using a copper(I) chloride catalyst to yield α,β-unsaturated carboxylic acids. organic-chemistry.org Another relevant application involves the copper-catalyzed acylcyanation of alkenes, which generates β-cyanoketones, structures that could potentially be converted to the desired butenoic acid framework. acs.org These methods highlight the utility of copper catalysis in C-C bond formation and carboxylation, suggesting potential, though not explicitly documented, pathways for the synthesis of this compound.

tert-Butylhypohalites , such as tert-butyl hypochlorite, are powerful oxidizing agents and are also used in olefination reactions. mdpi.com The Wittig reaction, a cornerstone of olefination, can be performed using reagents like potassium tert-butoxide (t-BuOK), a strong base, to generate the necessary phosphonium (B103445) ylide. mdpi.com While not a direct application of tert-butylhypohalite itself, this demonstrates the role of related tert-butoxy (B1229062) compounds in alkene synthesis. General olefination reactions, including the Horner-Wadsworth-Emmons and Peterson reactions, provide robust methods for creating carbon-carbon double bonds with stereochemical control, which is crucial for synthesizing specific isomers of unsaturated acids. tcichemicals.com

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond in this compound results in two stereoisomers: the (E)- and (Z)-isomers. Achieving stereoselectivity—the preferential formation of one isomer over the other—is a critical aspect of modern organic synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer. tcichemicals.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would likely involve the reaction of a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) with 4-methoxyacetophenone. The resulting phosphonate byproducts are water-soluble, which simplifies purification. tcichemicals.com

For the synthesis of the (Z)-isomer, modifications to the HWE reaction, such as using specific phosphonates (e.g., Still-Gennari phosphonates) or reaction conditions, can be employed. Alternatively, the Peterson olefination offers a pathway where the stereochemical outcome can be controlled by the workup conditions. This reaction uses an α-silyl carbanion, and subsequent treatment of the intermediate β-hydroxysilane with either acid or base leads to anti- or syn-elimination, respectively, yielding either the (Z)- or (E)-alkene. tcichemicals.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been used to create tri-substituted alkenes with high stereoselectivity. researchgate.net These advanced methods provide excellent control over the geometry of the final product, which is essential for producing specific isomers of compounds like this compound for various applications.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles aims to make chemical processes more environmentally benign, safer, and more efficient. Key areas of focus include the use of solvent-free conditions and energy-efficient technologies.

A significant green approach to synthesizing α,β-unsaturated acids is the use of solvent-free, or solid-state, reaction conditions. The Knoevenagel condensation , a classic method for forming C=C bonds, traditionally uses hazardous solvents like pyridine. tandfonline.comjocpr.com

Recent advancements have demonstrated that this reaction can be performed efficiently without a solvent. tandfonline.comresearchgate.net In one approach, various benzaldehydes are condensed with malonic acid using environmentally benign catalysts such as ammonium (B1175870) bicarbonate, followed by decarboxylation in the solid phase. tandfonline.comresearchgate.net This method avoids toxic solvents, limits the excess of reagents needed, and often results in high yields and purity. tandfonline.comresearchgate.net Another solvent-free protocol uses triethylamine (B128534) as a reaction medium, which can produce cinnamic acid in yields comparable to solvent-based systems. rsc.org These solvent-free methods represent a significant step towards a more sustainable synthesis of cinnamic acid derivatives, including potentially this compound.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and lower energy consumption compared to conventional heating methods. jocpr.com

The synthesis of related butenoic acid derivatives has been successfully achieved using microwave irradiation. For instance, the aldol condensation of methyl ketones with glyoxylic acid to produce (E)-4-oxo-2-butenoic acids proceeds in good to excellent yields under microwave heating. nih.gov A study on the synthesis of (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, a structurally similar compound, highlights the effectiveness of this energy-efficient approach. nih.gov The reaction can be scaled up without a negative impact on the yield. nih.gov Similarly, the Knoevenagel condensation to produce cinnamic acids can be accelerated using microwave irradiation in water with a phase-transfer catalyst, offering an environmentally friendly and rapid procedure. semanticscholar.orgthepharmajournal.com

The table below summarizes the microwave-assisted synthesis of various (E)-4-aryl-4-oxobut-2-enoic acids, demonstrating the high efficiency of this route.

Table 1: Microwave-Assisted Synthesis of (E)-4-Aryl-4-oxobut-2-enoic Acids

| Entry | Aryl Group | Yield (%) |

|---|---|---|

| 1 | 4-Methoxyphenyl | 94% |

| 2 | 4-Fluorophenyl | 62% |

| 3 | 4-Bromophenyl | 55% |

| 4 | Cyclopropyl | 63% |

| 5 | Cyclopentyl | 52% |

Data sourced from a study on microwave-assisted aldol-condensation. nih.gov

Electrophilic Aromatic Substitution Reactions of the Methoxyphenyl Moiety

The methoxy group (-OCH3) on the phenyl ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. In this compound, the para position is already occupied by the but-2-enoic acid substituent. Therefore, electrophilic attack is anticipated to occur predominantly at the ortho positions (C-3 and C-5) relative to the methoxy group.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the reactivity pattern can be inferred from the behavior of structurally similar compounds. For instance, related methoxyphenyl derivatives readily undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation at the positions activated by the methoxy group. The presence of the deactivating carboxyl group on the side chain would likely modulate this reactivity, but the directing effect of the powerful methoxy group is expected to dominate.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the but-2-enoic acid chain is a site of significant reactivity, amenable to a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrocarboxylation)

The alkene functionality can undergo catalytic hydrogenation to yield the corresponding saturated carboxylic acid, 3-(4-methoxyphenyl)butanoic acid. This reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst such as palladium, platinum, or nickel.

Halogenation, the addition of halogens (e.g., Br2, Cl2) across the double bond, would result in the formation of a dihalo-substituted butanoic acid derivative. The reaction mechanism involves the electrophilic attack of the halogen on the double bond to form a cyclic halonium ion intermediate, which is subsequently opened by the nucleophilic attack of the halide ion.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. masterorganicchemistry.com This reaction involves the concerted interaction of the π-electrons of the dienophile with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The carboxylic acid group in this compound serves this purpose, making the double bond more electron-deficient and thus a better dienophile.

The stereochemistry of the Diels-Alder reaction is highly specific, with the relative orientation of the substituents on the diene and dienophile being retained in the product. masterorganicchemistry.com For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative with the methoxyphenyl and carboxyl groups in a specific stereochemical relationship. The use of chiral catalysts can induce enantioselectivity in these reactions. nuph.edu.ua While the provided search results highlight the general principles of the Diels-Alder reaction and its application with various dienes and dienophiles, specific studies employing this compound as the dienophile are not explicitly detailed. masterorganicchemistry.comorganic-chemistry.orgnuph.edu.uasemanticscholar.orgresearchgate.netresearchgate.netrsc.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, including esters and amides, or reduced to the corresponding alcohol.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water as it is formed. For example, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. nist.govnih.gov The formation of the 2-ethylhexyl ester has also been documented. nist.gov

Amidation involves the conversion of the carboxylic acid to an amide. This is typically carried out by first activating the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated species is then reacted with an amine to form the corresponding amide.

| Alcohol/Amine | Reaction Type | Product | Reference |

|---|---|---|---|

| Methanol | Esterification | Methyl 3-(4-methoxyphenyl)but-2-enoate | nist.gov |

| Ethanol | Esterification | Ethyl 3-(4-methoxyphenyl)but-2-enoate | nih.gov |

| 2-Ethylhexanol | Esterification | 2-Ethylhexyl 3-(4-methoxyphenyl)but-2-enoate | nist.gov |

| Generic Amine (R-NH2) | Amidation | N-alkyl-3-(4-methoxyphenyl)but-2-enamide |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(4-methoxyphenyl)but-2-en-1-ol. chemscene.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The reduction with LiAlH4 proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to give the alcohol. This transformation preserves the carbon-carbon double bond.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH4) | 3-(4-methoxyphenyl)but-2-en-1-ol | chemscene.com |

Derivatization to Acid Chlorides and Anhydrides

The conversion of carboxylic acids into more reactive derivatives like acid chlorides and anhydrides is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other acyl compounds. While specific studies detailing the derivatization of this compound are not extensively documented in publicly available literature, its transformation can be predicted based on well-established protocols for α,β-unsaturated carboxylic acids.

Acid Chloride Formation:

The synthesis of the corresponding acid chloride, 3-(4-methoxyphenyl)but-2-enoyl chloride, is typically achieved by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comchemguide.co.uk The reaction with thionyl chloride is particularly effective, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acid chloride. chemguide.co.uk For substrates sensitive to the acidic conditions generated, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative. commonorganicchemistry.com

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), often at reflux. commonorganicchemistry.com | SO₂(g), HCl(g) | Efficient, with volatile byproducts simplifying workup. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) with catalytic DMF, often at room temperature. commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) | Milder conditions, suitable for more sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often at room temperature or with gentle warming. | POCl₃, HCl(g) | Effective but produces a liquid byproduct (POCl₃) that requires separation. chemguide.co.uk |

Acid Anhydride Formation:

The formation of 3-(4-methoxyphenyl)but-2-enoic anhydride can be accomplished through several methods. One common approach involves the self-condensation of the carboxylic acid upon heating with a dehydrating agent, such as acetic anhydride. Alternatively, reacting the acid chloride derivative with a carboxylate salt (e.g., sodium 3-(4-methoxyphenyl)but-2-enoate) would yield the symmetric anhydride. Research on related α,β-unsaturated systems, such as cinnamic acid, shows that anhydrides can serve as effective precursors for generating α,β-unsaturated acyl ammonium intermediates in catalytic asymmetric reactions, highlighting their synthetic utility. rsc.org

Investigating Rearrangement Reactions and Isomerizations

The structural framework of this compound, featuring a conjugated system and stereocenters, allows for potential rearrangement and isomerization reactions.

Double Bond Isomerization (E/Z):

The double bond in but-2-enoic acid derivatives can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more thermodynamically stable form due to reduced steric strain. wikipedia.orgyoutube.com Interconversion between these isomers can often be induced. For example, isocrotonic acid (Z-but-2-enoic acid) converts to the more stable crotonic acid (E-but-2-enoic acid) upon heating to its boiling point. wikipedia.org Similar photochemical or acid-catalyzed E/Z isomerization is a known process for α,β-unsaturated carbonyl compounds. nih.gov Therefore, it is plausible that the Z-isomer of this compound could be isomerized to the more stable E-isomer under thermal or catalytic conditions.

Double Bond Migration:

In the presence of a strong base, α,β-unsaturated carboxylic acids can undergo rearrangement to form a β,γ-unsaturated isomer. libretexts.org This process involves the deprotonation at the γ-position to form a resonance-stabilized enolate, followed by protonation at the α-position. For this compound, this would result in the formation of 3-(4-methoxyphenyl)but-3-enoic acid. However, the conjugated α,β-isomer is typically more stable, meaning the equilibrium often favors the starting material. pearson.com

Chemo- and Regioselectivity Studies of the Compound's Reactions

The presence of multiple reactive sites—the carboxylic acid, the α,β-unsaturated system, and the aromatic ring—makes the study of chemo- and regioselectivity crucial. The key aspect of its reactivity profile is the conjugated system, which allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). pressbooks.pubyoutube.com

The outcome of a nucleophilic attack is highly dependent on the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory. youtube.com

1,2-Addition: This pathway is generally favored by "hard" nucleophiles. These are typically highly reactive, charge-dense nucleophiles such as organolithium reagents or Grignard reagents. The reaction involves the direct attack on the electrophilic carbonyl carbon.

1,4-Conjugate Addition: This pathway is favored by "soft" nucleophiles. These are typically less reactive, more polarizable nucleophiles like organocuprates (Gilman reagents), amines, and enolates. pressbooks.pub The attack occurs at the β-carbon, which is rendered electrophilic through conjugation with the carbonyl group. This results in the formation of an enolate intermediate, which is then protonated to give the saturated carbonyl compound. libretexts.orgpressbooks.pub

Table 2: Predicted Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Example Reagents | Predicted Major Product |

| Hard Nucleophiles | Organolithium (RLi), Grignard (RMgX) | 1,2-Addition Product |

| Soft Nucleophiles | Organocuprates (R₂CuLi), Amines (R₂NH), Enolates | 1,4-Addition Product |

The chemoselectivity also extends to reactions involving the double bond versus the carboxylic acid. For instance, catalytic hydrogenation can be directed to selectively reduce the C=C double bond while leaving the carboxylic acid and aromatic ring intact, particularly with catalysts like manganese(I) hydride complexes which have shown high selectivity for α,β-unsaturated ketones. acs.org Conversely, reagents like lithium aluminum hydride (LiAlH₄) would typically reduce the carboxylic acid group. This differential reactivity allows for a wide range of selective transformations.

Following a comprehensive search for scientific data pertaining to "this compound," it has been determined that there is a significant lack of publicly available, specific analytical data required to fulfill the detailed article outline as requested.

The search for structural and analytical information, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Thin-Layer Chromatography (TLC) for this exact compound did not yield sufficient, verifiable research findings.

Information is readily available for structurally related but distinct compounds, such as:

4-(4-methoxyphenyl)but-3-en-2-one

Methyl 3-(4-methoxyphenyl)but-2-enoate (the methyl ester of the requested acid)

4-(4-methoxyphenyl)-4-oxo-2-butenoic acid

3-(4-methoxyphenyl)-2,2-dimethylbut-3-enoic acid

However, the user's instructions strictly require focusing solely on This compound . Using data from the aforementioned related compounds would result in a scientifically inaccurate and misleading article, which contravenes the core requirements of the prompt.

Due to the absence of specific data for this compound in the available resources, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed. Proceeding would necessitate the fabrication of data or the incorrect application of data from other molecules, both of which are inappropriate. Therefore, the article cannot be generated at this time.

Structural Elucidation and Advanced Analytical Methodologies for 3 4 Methoxyphenyl but 2 Enoic Acid

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Its application is crucial for assessing the purity of 3-(4-methoxyphenyl)but-2-enoic acid and for isolating it from reaction mixtures or natural sources. A typical HPLC analysis involves a high-pressure pump that passes a solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase).

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical method used to separate and analyze volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the high-temperature injector port.

To overcome this, a derivatization step is typically required prior to GC analysis. The carboxylic acid group is converted into a more volatile ester, such as a methyl or silyl ester. This process increases the compound's thermal stability and volatility, allowing it to be vaporized and passed through the GC column. The separation would occur on a column with a specific stationary phase, and detection would most commonly be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantitative data and structural information from the mass fragmentation pattern. However, specific experimental parameters and detailed research findings for the GC analysis of this compound are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry and offers detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure of the molecule can be resolved. At present, the specific crystal structure and associated crystallographic data for this compound have not been published in publicly available crystallographic databases or scientific literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the theoretical composition calculated from its proposed molecular formula to confirm its identity and purity.

For this compound, the molecular formula is C₁₁H₁₂O₃, corresponding to a molecular weight of 192.21 g/mol . The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, and oxygen. The results of this theoretical calculation are presented in the table below. Experimental analysis of a pure sample would be expected to yield values that closely match these theoretical percentages.

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 68.74% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.97% |

Theoretical and Computational Investigations of 3 4 Methoxyphenyl but 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For molecules similar to 3-(4-methoxyphenyl)but-2-enoic acid, DFT calculations are often performed using hybrid functionals like B3LYP combined with a split-valence basis set such as 6-311++G(d,p). niscpr.res.in This level of theory is effective for optimizing the molecular geometry, which involves finding the lowest energy arrangement of atoms in space.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related chalcone (B49325) structures, theoretical bond lengths and angles calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. niscpr.res.in The root mean square deviation (RMSD) between the optimized and experimental structures is often very small, indicating the high accuracy of the theoretical model. niscpr.res.in

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Structurally Related Chalcone Derivative

| Parameter | Bond | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.227 | 1.237 |

| C-O (methoxy) | 1.364 | 1.361 | |

| Aromatic C-C | 1.398-1.407 | 1.385-1.398 | |

| Dihedral Angle (°) | C-C-C-C (backbone) | ~179 | ~178 |

Data derived from studies on similar chalcone structures. niscpr.res.in

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.gov Conversely, a large energy gap indicates a "hard" molecule with high kinetic stability. nih.govchalcogen.ro For a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin molecule, DFT calculations revealed a HOMO-LUMO gap of 4.9266 eV, which provides an estimate of its electronic character. mdpi.com These calculations help in identifying the regions of a molecule that are most likely to participate in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Properties for a Related Methoxyphenyl-Containing Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8170 |

| LUMO Energy | -0.8904 |

| HOMO-LUMO Gap (ΔE) | 4.9266 |

Data based on a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

Other reactivity descriptors derived from HOMO and LUMO energies include electronegativity, chemical potential, and the electrophilicity index, which further quantify the molecule's reactivity profile. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational analysis helps in the assignment of complex experimental spectra. For example, the characteristic stretching frequency of the carbonyl group (C=O) in similar compounds has been computationally predicted and shows good agreement with experimental FT-IR spectra. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.gov

For a compound like this compound, MD simulations can reveal its conformational landscape, identifying the most stable arrangements (conformers) in different environments, such as in solution. These simulations are particularly valuable for understanding how the molecule interacts with other molecules, including solvents or biological targets like proteins. mdpi.com In studies of related chalcone derivatives, MD simulations have been used to assess the stability of protein-ligand complexes, showing how hydrogen bonds and other interactions are maintained or altered over time. mdpi.comsemanticscholar.org This provides a dynamic picture of the binding process that is inaccessible through static modeling alone. semanticscholar.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energy barriers that control the reaction rate.

For reactions involving compounds structurally similar to this compound, such as the lignin (B12514952) peroxidase-catalyzed cleavage of a propenyl side chain, DFT calculations have been employed to study the non-enzymatic steps. mdpi.com These studies involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The activation energy, calculated as the difference in energy between the reactants and the transition state, determines the feasibility of a proposed mechanism. Such computational investigations can explore various possible reaction pathways, including those involving radical species or zwitterionic intermediates, to determine the most probable course of the reaction. mdpi.commdpi.com

Prediction of Spectroscopic Data through Computational Modeling

Beyond vibrational spectra, computational models can predict a range of other spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. niscpr.res.in These calculations can predict the absorption wavelengths (λmax) and help classify the nature of the electronic transitions, such as π→π* and n→π* transitions. niscpr.res.in

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By predicting the ¹H and ¹³C NMR spectra, computational models provide a powerful complement to experimental data for structural elucidation. mdpi.com

Table 3: Example of Calculated Vibrational Frequencies for Functional Groups in a Related Chalcone

| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1657 |

| Ether | C-O Stretch | 1298-1028 |

| Hydroxyl | O-H Stretch | 3112 |

Data derived from spectroscopic analysis of a hybrid chalcone-salicylate compound. mdpi.comsemanticscholar.org

Derivatives and Analogs of 3 4 Methoxyphenyl but 2 Enoic Acid: Design and Synthesis

Strategies for Structural Diversification and Functionalization

The structural framework of 3-(4-methoxyphenyl)but-2-enoic acid offers multiple sites for chemical modification, enabling a broad scope for diversification. Key strategies revolve around three main areas: functionalization of the carboxylic acid group, modification of the aromatic ring, and alterations to the alkene substituent.

Functionalization of the Carboxylic Acid: The carboxylic acid moiety is a prime target for derivatization. Standard organic reactions can convert it into a variety of functional groups, including esters, amides, and acid chlorides. This approach is fundamental for creating prodrugs, altering solubility, and introducing new pharmacophores.

Modification of the Aromatic Ring: The 4-methoxyphenyl (B3050149) group provides another avenue for structural variation. The methoxy (B1213986) group can be demethylated to a phenol (B47542), which can then be further functionalized. Additionally, electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halogen, alkyl groups) onto the benzene (B151609) ring, thereby influencing the electronic properties and steric profile of the molecule. nih.gov

Alteration of the Alkene and Methyl Substituents: The but-2-enoic acid backbone can also be modified. The double bond can be hydrogenated to produce the corresponding saturated butanoic acid derivative. The methyl group at the 3-position can be replaced with other alkyl or aryl groups to investigate the steric and electronic requirements of target interactions.

These strategies are not mutually exclusive and can be combined to generate a vast library of compounds, each with unique structural features and potential applications.

Synthesis of Esters and Amides of the Compound

The synthesis of esters and amides from the carboxylic acid group of this compound is a fundamental approach to modify its properties.

Ester Synthesis: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol in the presence of a base. nih.govnih.gov

A specific example includes the synthesis of 2-cyano-3-(4-methoxyphenyl)but-2-enoic acid ethyl ester, which involves the reaction of the corresponding acid with ethanol (B145695). nih.gov This highlights how the core structure can be elaborated with additional functional groups alongside esterification.

Amide Synthesis: Amide formation typically involves the activation of the carboxylic acid followed by reaction with an amine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. beilstein-journals.org Another approach involves the use of silicon-based coupling agents, such as tetramethoxysilane, which can promote amide bond formation under solvent-free conditions. nih.govresearchgate.net These methods provide access to a wide range of primary and secondary amides, allowing for the introduction of diverse substituents.

Preparation of Organometallic Derivatives (e.g., Organotin Compounds)

The synthesis of organometallic derivatives, particularly organotin compounds, represents a significant area of functionalization for carboxylic acids like this compound. These derivatives are often explored for their potential biocidal activities.

The general approach to synthesizing di- and tri-organotin(IV) carboxylates involves the reaction of the carboxylic acid with the corresponding di- or tri-organotin(IV) oxide, hydroxide (B78521), or chloride. nih.gov For instance, the reaction of this compound with a diorganotin(IV) oxide (R₂SnO) or a triorganotin(IV) hydroxide (R₃SnOH) would yield the corresponding di- and tri-organotin(IV) but-2-enoates.

A common procedure involves refluxing the carboxylic acid with the organotin reagent in a suitable solvent like toluene (B28343) or methanol (B129727). In the case of using organotin chlorides, a base is typically added to neutralize the liberated HCl. The resulting organotin derivatives can be isolated and purified by recrystallization. While direct synthesis with this compound is not explicitly detailed in the provided literature, the methods applied to structurally similar propenoic acids are directly applicable. For example, the synthesis of organotin(IV) derivatives of (E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoic acid was achieved by reacting the silver salt of the acid with diorganotin dichlorides or triorganotin chlorides. nih.gov

| Starting Organotin Reagent | Expected Product Structure |

| R₂SnCl₂ | (R₂Sn[OOC-CH=C(CH₃)-C₆H₄-OCH₃]₂) |

| R₃SnCl | (R₃Sn[OOC-CH=C(CH₃)-C₆H₄-OCH₃]) |

| R₂SnO | (R₂Sn[OOC-CH=C(CH₃)-C₆H₄-OCH₃]₂) |

Design and Synthesis of Hybrid Molecules Incorporating the Compound's Scaffold

The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single chemical entity with a potentially synergistic or multi-target profile. The this compound scaffold can serve as a building block in the design of such hybrids.

One strategy for creating hybrid molecules is to use the carboxylic acid functionality as a handle for conjugation. For example, it can be coupled with other biologically active molecules containing hydroxyl or amino groups to form ester or amide linkages.

A relevant example is the synthesis of chalcone-salicylate hybrids. Although not directly using this compound, the methodology is pertinent. In these hybrids, a chalcone (B49325) moiety (which shares structural similarities with the target compound) is linked to salicylic (B10762653) acid. This demonstrates a linker-based approach where two active scaffolds are joined. This strategy could be adapted to link this compound to other molecules of interest, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other known bioactive agents. nih.gov

Modifying the Aromatic Ring and Alkene Substituents

Modification of the aromatic ring and the substituents on the alkene chain of this compound provides a powerful tool for fine-tuning its properties.

Aromatic Ring Modifications: The electronic nature of the 4-methoxyphenyl ring can be altered by introducing electron-donating or electron-withdrawing groups. For instance, the methoxy group can be converted to a hydroxyl group, which can then be further derivatized. matrix-fine-chemicals.com The introduction of other substituents, such as amino or nitro groups, can also be achieved through standard aromatic chemistry. An example is the compound 3-(4-Amino-3-methoxyphenyl)but-2-enoic acid, which introduces an amino group ortho to the methoxy group. nih.gov Another variation is seen in 3-(4-Butyl-3-methoxyphenyl)prop-2-enoic acid, where a butyl group is present on the aromatic ring. nih.gov

Alkene and Methyl Substituent Modifications: The substituents on the but-2-enoic acid chain can also be varied. The methyl group at the 3-position can be replaced with other groups to explore steric effects. The double bond itself can be functionalized, for example, through addition reactions. While specific examples for the title compound are limited, the synthesis of related compounds like (E)-4-(3-chloro-4-methoxyphenyl)but-2-enoic acid and (E)-4-(2-Methoxyphenyl)-4-oxobut-2-enoic acid demonstrates the feasibility of such modifications on similar scaffolds. bldpharm.com

| Compound Name | Modification |

| 3-(4-Amino-3-methoxyphenyl)but-2-enoic acid nih.gov | Addition of an amino group to the aromatic ring. |

| 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid matrix-fine-chemicals.com | Demethylation of the methoxy group and saturation of the but-2-enoic acid chain. |

| 3-(4-Butyl-3-methoxyphenyl)prop-2-enoic acid nih.gov | Addition of a butyl group to the aromatic ring and saturation of the but-2-enoic acid chain. |

| (E)-4-(3-chloro-4-methoxyphenyl)but-2-enoic acid | Introduction of a chlorine atom on the aromatic ring and modification of the alkene position. |

| (E)-4-(2-Methoxyphenyl)-4-oxobut-2-enoic acid bldpharm.com | Isomeric change of the methoxy group position and introduction of a ketone. |

Structure Activity Relationship Sar Principles Applied to 3 4 Methoxyphenyl but 2 Enoic Acid Analogs

Methodologies for Investigating SAR within the Compound Family

The investigation of SAR for analogs of 3-(4-methoxyphenyl)but-2-enoic acid employs a combination of computational and experimental techniques to elucidate the relationship between chemical structure and biological effect.

In Silico and Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of interactions between analogs of this compound and their biological targets. For instance, in studies of related cinnamic acid derivatives as α-glucosidase inhibitors, molecular docking has been used to understand binding conformations and identify potent inhibitors. orientjchem.org

Homology Modeling: When the 3D structure of a target protein is unknown, homology modeling can be used to construct a model based on the known structure of a related protein. This allows for subsequent molecular docking studies to be performed. orientjchem.org

3D-QSAR (CoMFA and CoMSIA): Three-dimensional quantitative structure-activity relationship studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. These methods generate 3D models that relate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a series of molecules to their biological activities, providing valuable insights for designing more potent compounds. nih.gov

Experimental and Biological Assays:

Synthesis of Analog Libraries: The systematic synthesis of analogs is fundamental to SAR studies. For cinnamic acid derivatives, this often involves modifications at three key positions: the phenyl ring, the double bond, and the carboxylic acid group. nih.gov

Enzyme Inhibition Assays: To evaluate the potential of analogs as enzyme inhibitors, specific assays are employed. For example, the inhibitory potencies of cinnamic acid derivatives against tyrosinase have been determined to identify potential depigmentation agents. ingentaconnect.combenthamdirect.com

Cell-Based Assays: The biological activity of the analogs is often tested in cell cultures. For instance, the antiproliferative activity of chalcone (B49325) and diarylpentanoid derivatives, which share structural similarities with the target compound, has been evaluated in human cancer cell lines.

Influence of Substituent Effects on Molecular Recognition

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the butenoic acid chain. These substituents can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Effects: The electronic properties of substituents on the phenyl ring play a critical role. The methoxy (B1213986) group (-OCH3) at the para-position of the parent compound is an electron-donating group, which can influence the reactivity and binding affinity of the molecule. Studies on related compounds have shown that the presence and position of methoxy and hydroxyl groups are crucial for activity. For example, in some anticancer chalcones, methoxy substituents on the aromatic ring have a positive impact on their inhibitory activity. nih.gov Similarly, for α-glucosidase inhibitors derived from cinnamic acid, hydroxy or methoxy groups at the 4-position can increase inhibitory activity. orientjchem.org

Steric Effects: The size and shape of substituents can impact how well a molecule fits into the binding site of a biological target. The introduction of bulky groups can either enhance binding by creating additional favorable interactions or hinder it due to steric clashes. The position of these groups is also critical. For example, in a study of isocoumarin (B1212949) analogues, fluoro groups at the meta and para positions of the phenyl ring were found to increase the antimetastatic effect. nih.gov

| Substituent/Modification | Influence on Activity | Example Compound Class | Reference |

| Methoxy (-OCH3) group | Can increase inhibitory activity, particularly at the para-position. | Cinnamic acid derivatives, Chalcones | orientjchem.orgnih.gov |

| Hydroxy (-OH) group | Can enhance activity, often in combination with methoxy groups. | Cinnamic acid derivatives | orientjchem.org |

| Halogen (e.g., -F, -Cl) | Can increase lipophilicity and biological effect. | Isocoumarins | nih.gov |

| Alkyl amine at carboxylic acid | Modification of the carboxylic acid moiety can alter binding. | Cinnamic acid derivatives | orientjchem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Predictions

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are highly effective for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

A typical QSAR study involves:

Data Set: A series of structurally related compounds with their corresponding biological activities.

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules, such as topological, electronic, and steric parameters.

Regression Analysis: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is assessed using statistical methods like "leave-one-out" (LOO) cross-validation.

In a QSAR study on anti-inflammatory butenolides, which are structurally related to this compound, it was found that topological parameters, specifically Kier shape indices, were important in describing their anti-inflammatory activity. tandfonline.com For more complex systems, 3D-QSAR approaches like CoMFA and CoMSIA can provide detailed 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions around the molecule, offering a more intuitive guide for lead optimization. nih.gov

Ligand Design Principles and Molecular Scaffolding

The design of novel analogs of this compound often relies on established ligand design principles and the concept of molecular scaffolding.

Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based drug design strategies are employed. This involves using the structure of known active compounds, like this compound, as a template to design new molecules with similar properties that are likely to bind to the same target.

Molecular Scaffolding: The cinnamic acid core of this compound can be considered a "privileged scaffold." This is a molecular framework that is able to bind to multiple biological targets. By decorating this scaffold with different functional groups, a diverse library of compounds with a range of biological activities can be generated. researchgate.net For example, cinnamic acid has been used as a scaffold to develop multifunctional cholinesterase inhibitors for potential use in Alzheimer's disease. tandfonline.com

Another advanced strategy is the use of molecular scaffolds to coordinate metal active centers, which can lead to novel catalytic properties. nih.gov Furthermore, the concept of creating hybrid molecules by fusing the cinnamic acid scaffold with other pharmacologically active moieties is a common strategy in drug design to develop multi-target-directed ligands. nih.gov

Academic and Methodological Applications in Chemical Research

3-(4-methoxyphenyl)but-2-enoic acid as a Building Block in Complex Organic Synthesis

An organic building block is a small molecule that acts as a fundamental unit in the synthesis of larger, more complex compounds. boronmolecular.com These blocks provide the essential functionalities and precursors that enable chemists to construct intricate molecules with specific desired properties for fields like medicinal chemistry and materials science. boronmolecular.com The reactivity of the carboxylic acid and the double bond in this compound makes it a valuable precursor in the synthesis of diverse heterocyclic compounds and other complex structures.

Research has demonstrated its utility in Michael addition reactions. For instance, the reaction of related 3-aroylacrylic acids with various nucleophiles is a common strategy for building more complex molecular scaffolds. researchgate.net The addition of compounds like ethyl cyanoacetate (B8463686) to a similar structure, 3-(4-bromobenzoyl)prop-2-enoic acid, in the presence of ammonium (B1175870) acetate, has been shown to yield substituted pyridines. researchgate.net This highlights the potential of the α,β-unsaturated carboxylic acid system in this compound to act as an electrophile for constructing nitrogen-containing heterocycles.

Furthermore, the general class of butenoic acid esters serves as a key intermediate for synthesizing pyrazole (B372694) derivatives. The reaction of ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates with hydrazine (B178648) hydrate (B1144303) is a documented method for producing pyrazol-3-one derivatives. yu.edu.jo This suggests that this compound, after esterification, could be a viable starting material for creating substituted pyrazoles, which are important motifs in medicinal chemistry. The synthesis often involves an initial reaction with a phenol (B47542) in the presence of potassium carbonate, followed by cyclization with hydrazine. yu.edu.jo

The versatility of cinnamic acid derivatives, to which this compound belongs, is well-established in creating bioactive molecules. nih.gov Synthetic strategies often involve modifying the carboxylic acid group, the phenyl ring, or the alkene double bond to produce a wide array of compounds. nih.govbeilstein-journals.org

| Reactant | Reagent(s) | Product Class (Example) | Reference |

|---|---|---|---|

| 3-Aroylacrylic Acid (analogue) | Ethyl cyanoacetate, Ammonium acetate | Substituted Pyridine (B92270) | researchgate.net |

| Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate (related ester) | Hydrazine hydrate | Pyrazol-3-one | yu.edu.jo |

| Hydroxycinnamic acid (analogue) | Isobutyl chloroformate, Amine | Amide derivative | beilstein-journals.org |

Mechanistic Studies of this compound as a Corrosion Inhibitor

The application of organic compounds to mitigate the corrosion of metals, particularly steel in acidic environments, is a significant area of research. researchgate.net These inhibitors typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The mechanism of this inhibition is often investigated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). chemrevlett.comresearchgate.net

Studies on compounds structurally similar to this compound provide insight into its potential inhibitory mechanism. For example, the investigation of (E)-ethyl 3-(4-methoxyphenyl)acrylate, an ester derivative, as a corrosion inhibitor for iron in 1 M HCl revealed that the compound adsorbs on the iron surface. researchgate.net The adsorption process was found to follow the Temkin adsorption isotherm, which suggests a multilayer adsorption process characteristic of physisorption. researchgate.net Physisorption involves electrostatic interactions between the inhibitor molecules and the charged metal surface.

The effectiveness of an inhibitor is often quantified by its inhibition efficiency (IE%), which increases with the concentration of the inhibitor. researchgate.net For the ester derivative, the IE% reached 76.22% at the highest tested concentration. researchgate.net Potentiodynamic polarization studies typically show that such inhibitors can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. researchgate.netimist.ma The presence of heteroatoms like oxygen and the π-electrons in the aromatic ring of this compound are crucial for its adsorption. researchgate.net These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating the formation of a stable, protective layer. researchgate.net

The nature of the adsorption can be further elucidated by thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around –20 kJ/mol or less are indicative of physisorption, while values around –40 kJ/mol or more suggest chemisorption, which involves the formation of coordinate bonds. researchgate.net For the related ester, the calculated ΔG°ads values were less than –20 kJ/mol, confirming a physisorption mechanism. researchgate.net

| Inhibitor (Analogue) | Metal | Medium | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| (E)-ethyl 3-(4-methoxyphenyl)acrylate | Iron | 1 M HCl | Follows Temkin adsorption isotherm (physisorption). | researchgate.net |

| [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol | Copper | 1 M H₂SO₄ | Adsorption follows Langmuir isotherm; mixed-type inhibitor. | chemrevlett.com |

| 3-cyanophenyl compound | 420 Stainless Steel | 6 M H₂SO₄ | Chemisorption mechanism, follows Langmuir isotherm. | researchgate.net |

Development of Advanced Analytical Techniques for Compound Detection and Quantification

The detection and quantification of specific chemical compounds are essential for quality control, reaction monitoring, and various research applications. For this compound and its derivatives, standard analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed.

A reverse-phase (RP) HPLC method has been described for the analysis of the related compound 4-(4-methoxyphenyl)but-3-en-2-one. sielc.com This method uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com Such a method could be adapted for the analysis of this compound, allowing for its separation from other components in a mixture and its quantification. For applications requiring mass spectrometry compatibility, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com

Structural characterization of newly synthesized derivatives of butenoic acids, including those with a methoxyphenyl group, routinely involves spectroscopic methods. yu.edu.jo ¹H and ¹³C NMR spectroscopy are used to elucidate the precise molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively. yu.edu.jo Mass spectrometry is used to confirm the molecular weight of the synthesized compound. yu.edu.jo These techniques are fundamental for verifying the identity and purity of this compound after its synthesis or extraction.

More advanced analytical approaches for cinnamic acid derivatives in general include methods to determine their antioxidant activity, which can be measured using various spectrophotometric assays. nih.gov The development of these analytical methodologies is crucial for understanding the properties and potential applications of compounds like this compound.

Applications in the Synthesis of Polymers and Advanced Materials (Theoretical/Design Focus)

The functional groups present in this compound make it an interesting candidate, from a theoretical and design perspective, for the synthesis of novel polymers and advanced materials. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides. The vinyl group (C=C double bond) offers a site for addition polymerization.

Theoretically, this compound could be used as a functional monomer. Its incorporation into a polymer backbone could impart specific properties to the resulting material. For example, the methoxyphenyl group could enhance the thermal stability or modify the optical properties of a polymer. The rigid aromatic ring and the polar carboxyl group could influence the polymer's crystallinity, solubility, and mechanical strength.

While specific research on the polymerization of this compound is not extensively documented, the principles of polymer design suggest several possibilities. It could be copolymerized with other vinyl monomers (like styrene (B11656) or acrylates) to create functional polymers with pendant carboxylic acid groups. These acidic groups could then be used for further modification, for creating pH-responsive materials, or for improving adhesion to substrates.

In the design of advanced materials, cinnamic acid derivatives are explored for their photo-crosslinking properties. Upon exposure to UV light, the double bonds of cinnamic acid moieties can undergo [2+2] cycloaddition reactions, leading to the formation of a cross-linked polymer network. This is a key principle in the development of photoresists and negative-tone photolithography. By incorporating the this compound structure into a polymer, it is theoretically possible to design new photosensitive materials.

Emerging Research Areas and Future Directions for 3 4 Methoxyphenyl but 2 Enoic Acid

Exploration of Novel Catalytic Transformations Involving the Compound

The reactivity of the carboxyl, alkenyl, and aromatic functional groups in 3-(4-methoxyphenyl)but-2-enoic acid and its analogs makes it a versatile substrate for a variety of catalytic transformations. dntb.gov.ua Recent research has moved beyond traditional methods towards more sophisticated and sustainable catalytic systems.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the N-acylation of cinnamic acids to produce corresponding amides. dntb.gov.ua Another notable transformation is the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides, which proceeds through a vinylic radical intermediate to yield amides. rug.nl These methods offer high efficiency and selectivity in the derivatization of the carboxylic acid moiety.

Photocatalysis: Visible-light-mediated catalysis has emerged as a powerful tool in organic synthesis. For example, photocatalytic hydrocarboxylation of styrenes and acrylates with CO2 has been developed, offering a direct route to valuable carboxylic acids. researchgate.netcapes.gov.br Photocatalyst-free approaches under visible light have also been reported for the hydrocarboxylation of styrenes. researchgate.net Furthermore, organophotocatalysis has been utilized for the functionalization of Weinreb amides derived from cinnamic acid. rug.nl These light-driven methods often proceed under mild conditions and align with the principles of green chemistry.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Cinnamic acid derivatives have been shown to act as organocatalysts themselves, for example, in the polymerization of benzoxazines. sigmaaldrich.com Studies on the E and Z isomers of 3-methoxycinnamic acid have revealed their effectiveness in lowering polymerization temperatures, with the Z-isomer exhibiting faster reaction rates. sigmaaldrich.com Furthermore, the development of catalytic asymmetric synthesis of butenolides and butyrolactones often involves organocatalytic approaches, highlighting the potential for creating chiral molecules from butenoic acid precursors. dntb.gov.uarug.nlresearchgate.netnih.govacs.org The use of cinchona derivatives as chiral proton catalysts in aza-Michael reactions also showcases the potential of organocatalysis in complex transformations. capes.gov.br

Application in Supramolecular Chemistry and Self-Assembly Research

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions has opened up new avenues in supramolecular chemistry and materials science.

Crystal Engineering and Co-crystals: The predictable hydrogen-bonding patterns of the carboxylic acid group, along with other potential interactions like π-π stacking of the aromatic ring, make cinnamic acid derivatives excellent building blocks for crystal engineering. saip.org.za Research has demonstrated the synthesis of hydrogen-bonded co-crystals of cinnamic acid derivatives with pyridyl co-crystallizers. saip.org.zanih.gov These studies explore how different functional groups on the cinnamic acid and the co-crystallizer direct the formation of specific supramolecular synthons. saip.org.zanih.gov

Supramolecular Gels and Polymers: Cinnamic acid derivatives have been utilized as gelators to form supramolecular gels in various solvents. researchgate.net These soft materials are formed through the self-assembly of low-molecular-weight building blocks into extended fibrous networks. The stimuli-responsive nature of these gels, which can often be triggered by changes in temperature or pH, makes them attractive for applications in areas like environmental remediation and drug delivery. researchgate.netacs.org Additionally, cyclotriguaiacyclene-functionalized trans-cinnamic acids have been synthesized to create novel tri-substituted supramolecular materials that exhibit liquid crystalline properties and self-assembly behavior, making them candidates for applications in solar cells. researchgate.net

Advanced Computational Studies for Predicting Novel Reactivity and Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound at the atomic level.

Predicting Molecular Structure and Properties: Density Functional Theory (DFT) calculations are widely used to predict the geometric and electronic properties of cinnamic acid and its derivatives. scielo.org.mxniscpr.res.inresearchgate.netclinicsearchonline.org These studies can accurately forecast bond lengths, bond angles, and vibrational frequencies, which show good correlation with experimental data from X-ray diffraction and spectroscopic analyses. niscpr.res.inclinicsearchonline.org Furthermore, computational methods can predict key properties like the HOMO-LUMO energy gap, which provides insights into the molecule's electronic transitions and reactivity. niscpr.res.innih.gov For instance, calculations have shown that the presence of a water molecule can decrease the HOMO-LUMO energy gap of a cinnamic acid derivative, suggesting it becomes a stronger electron acceptor. nih.gov

Elucidating Reaction Mechanisms: Computational studies are instrumental in unraveling complex reaction mechanisms. For example, DFT calculations have been used to investigate the mechanism of cationic rearrangements in triterpenoid (B12794562) biosynthesis involving precursors with structural similarities to cinnamic acid derivatives. chemrxiv.org These studies can help rationalize the chemo- and stereoselectivity of reactions by analyzing transition states and reaction pathways. rsc.org In the context of catalysis, computational modeling can aid in understanding the role of catalysts and predicting the most favorable reaction pathways. capes.gov.br

Forecasting Supramolecular Assembly: The prediction of crystal structures and polymorphism is a significant area of computational research. saip.org.za By employing force fields and energy calculations, it is possible to predict the most stable crystal packing arrangements for molecules like substituted cinnamides. acs.org These predictions can guide experimental efforts to obtain new polymorphic forms with desired properties. acs.org

Interdisciplinary Research Integrating Organic Synthesis and Materials Science

The unique structural features of this compound and its analogs position them at the interface of organic synthesis and materials science, leading to the development of novel functional materials.

Functional Polymers: Cinnamic acid derivatives are valuable building blocks for advanced polymers due to their structural peculiarities, such as the presence of unsaturation and carboxylic/hydroxylic groups. researchgate.net These monomers have been extensively used in the synthesis of polyesters, polyamides, and other polymers with a wide range of applications, from industrial plastics to biomedical devices like drug delivery systems and shape-memory materials. researchgate.net The photochemical reactivity of the cinnamic moiety, particularly its ability to undergo [2+2] cycloaddition upon UV irradiation, is a key feature exploited in the development of photo-crosslinkable polymers. matrix-fine-chemicals.com